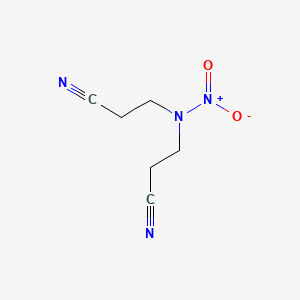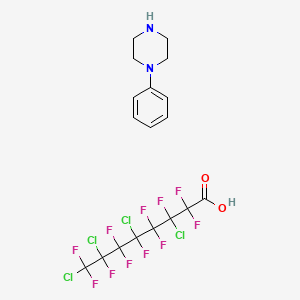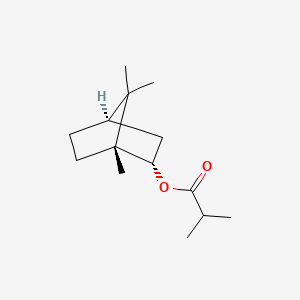![molecular formula C24H38I3N3O10 B14153462 2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1) CAS No. 19080-06-9](/img/structure/B14153462.png)
2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol (1/1) is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol involves multiple steps, starting with the iodination of a phenolic compoundThe final step involves the coupling of the resulting intermediate with 1-deoxy-1-(methylamino)hexitol under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Key steps include the precise control of reaction conditions and the use of high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions
2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino groups can be reduced to amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol has several scientific research applications:
Biology: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other iodinated phenolic derivatives and compounds with ethylimino and hydroxy groups. Examples include:
- 2-{3,5-Bis[(methylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}butanoic acid
- 2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}propanoic acid .
Uniqueness
What sets 2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid–1-deoxy-1-(methylamino)hexitol apart is its specific combination of functional groups and the presence of multiple iodine atoms, which confer unique chemical and biological properties. This makes it particularly valuable for applications requiring high reactivity and specificity .
Propiedades
Número CAS |
19080-06-9 |
|---|---|
Fórmula molecular |
C24H38I3N3O10 |
Peso molecular |
909.3 g/mol |
Nombre IUPAC |
2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]pentanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C17H21I3N2O5.C7H17NO5/c1-4-7-8(17(25)26)27-14-12(19)9(15(23)21-5-2)11(18)10(13(14)20)16(24)22-6-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h8H,4-7H2,1-3H3,(H,21,23)(H,22,24)(H,25,26);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clave InChI |
DUNXOMHWVPHBJV-WZTVWXICSA-N |
SMILES isomérico |
CCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NCC)I)C(=O)NCC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NCC)I)C(=O)NCC)I.CNCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)
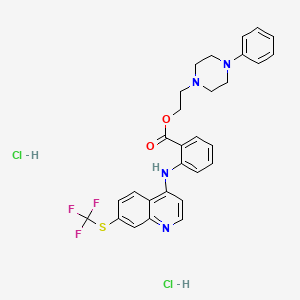
![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
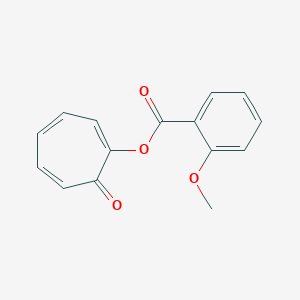
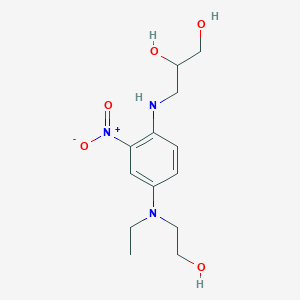
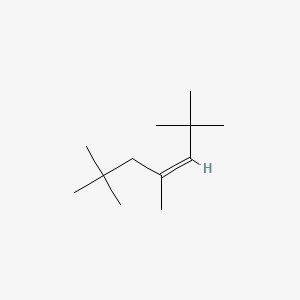
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)
![2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide](/img/structure/B14153451.png)

